molecular formula C24H32N2O3 B4192552 3-[1-(3-ethoxy-4-methoxybenzyl)-4-piperidinyl]-N-phenylpropanamide

3-[1-(3-ethoxy-4-methoxybenzyl)-4-piperidinyl]-N-phenylpropanamide

Cat. No. B4192552
M. Wt: 396.5 g/mol
InChI Key: WWZZFZIMYZRPQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[1-(3-ethoxy-4-methoxybenzyl)-4-piperidinyl]-N-phenylpropanamide is a chemical compound that has been the focus of scientific research due to its potential therapeutic applications. This compound is also known as EMB-001 and is a member of the piperidine class of compounds.

Mechanism of Action

The mechanism of action of 3-[1-(3-ethoxy-4-methoxybenzyl)-4-piperidinyl]-N-phenylpropanamide is not fully understood. It is believed to act on several neurotransmitter systems in the brain, including the serotonin and dopamine systems. This compound may also modulate the activity of ion channels and receptors involved in pain signaling.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[1-(3-ethoxy-4-methoxybenzyl)-4-piperidinyl]-N-phenylpropanamide have been studied in animal models. This compound has been shown to decrease inflammation and pain sensitivity in rats. It has also been shown to reduce anxiety-like behavior in mice. The physiological effects of this compound in humans are not yet known.

Advantages and Limitations for Lab Experiments

The advantages of using 3-[1-(3-ethoxy-4-methoxybenzyl)-4-piperidinyl]-N-phenylpropanamide in lab experiments include its potential therapeutic applications and its ability to modulate several neurotransmitter systems in the brain. The limitations of using this compound in lab experiments include the lack of understanding of its mechanism of action and the potential for side effects.

Future Directions

There are several future directions for research on 3-[1-(3-ethoxy-4-methoxybenzyl)-4-piperidinyl]-N-phenylpropanamide. These include further studies on its mechanism of action, its potential therapeutic applications in humans, and the development of more efficient synthesis methods. Other future directions may include the use of this compound in combination with other drugs for the treatment of complex diseases such as cancer and Alzheimer's disease.
Conclusion:
In conclusion, 3-[1-(3-ethoxy-4-methoxybenzyl)-4-piperidinyl]-N-phenylpropanamide is a chemical compound that has shown potential as a therapeutic agent in animal models. Its mechanism of action is not fully understood, but it is believed to act on several neurotransmitter systems in the brain. Further research is needed to fully understand the potential therapeutic applications of this compound and to develop more efficient synthesis methods.

Scientific Research Applications

The potential therapeutic applications of 3-[1-(3-ethoxy-4-methoxybenzyl)-4-piperidinyl]-N-phenylpropanamide have been the focus of scientific research. This compound has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties in animal models. It has also been shown to have potential as a treatment for neuropathic pain and anxiety disorders.

properties

IUPAC Name

3-[1-[(3-ethoxy-4-methoxyphenyl)methyl]piperidin-4-yl]-N-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N2O3/c1-3-29-23-17-20(9-11-22(23)28-2)18-26-15-13-19(14-16-26)10-12-24(27)25-21-7-5-4-6-8-21/h4-9,11,17,19H,3,10,12-16,18H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWZZFZIMYZRPQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)CN2CCC(CC2)CCC(=O)NC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[1-(3-ethoxy-4-methoxybenzyl)-4-piperidinyl]-N-phenylpropanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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